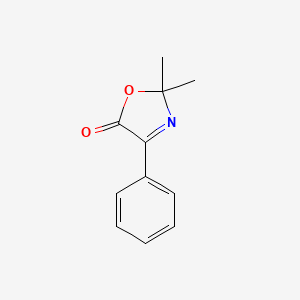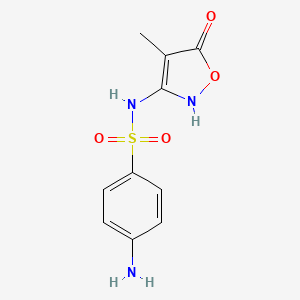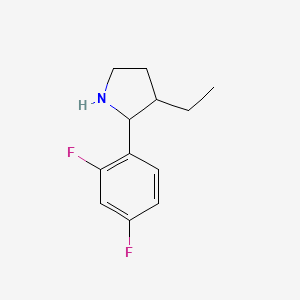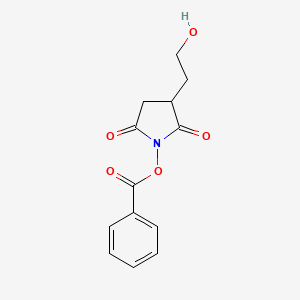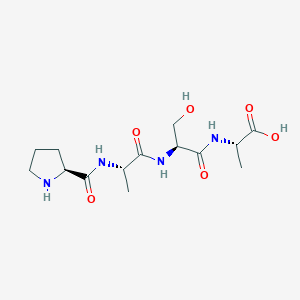![molecular formula C13H21N3 B12894276 3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that features a unique structure combining a cyclobutyl group and a hexahydropyrazolo[3,4-b]azepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclobutyl-substituted hydrazine and an ethyl-substituted azepine, the reaction proceeds through a series of condensation and cyclization steps, often requiring catalysts and specific temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing impurities and optimizing the overall efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions (e.g., temperature, solvent).
Major Products
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, it serves as a versatile intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the development of new biochemical assays.
Medicine: The compound’s potential pharmacological properties are being investigated for therapeutic applications, including as a possible lead compound for drug development.
Industry: In materials science, it may be used in the design of novel polymers and advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate activity by binding to active sites or allosteric sites. The pathways involved often depend on the specific application, whether it be inhibiting an enzyme in a biochemical pathway or activating a receptor in a signaling cascade.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid: Shares a similar cyclobutyl and pyrazole structure but differs in the presence of a carboxylic acid group.
3-Cyclobutyl-1-ethyl-1,2,4-oxadiazol-5-amine: Contains a cyclobutyl group and an oxadiazole ring, offering different chemical properties and reactivity.
Uniqueness
3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is unique due to its hexahydropyrazolo[3,4-b]azepine core, which provides a distinct three-dimensional structure and electronic configuration. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications in various scientific fields.
Propriétés
Formule moléculaire |
C13H21N3 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
3-cyclobutyl-1-ethyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C13H21N3/c1-2-16-13-11(8-3-4-9-14-13)12(15-16)10-6-5-7-10/h10,14H,2-9H2,1H3 |
Clé InChI |
RBARIJYJNBCMIR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(CCCCN2)C(=N1)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


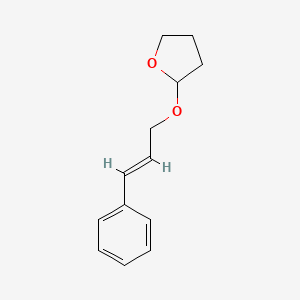
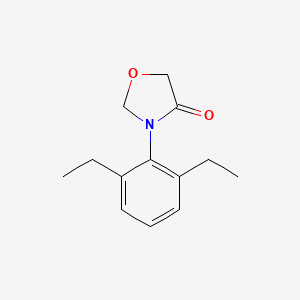
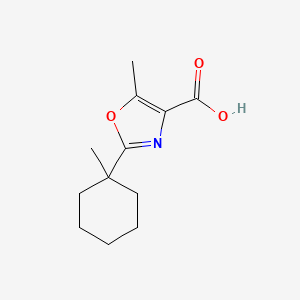
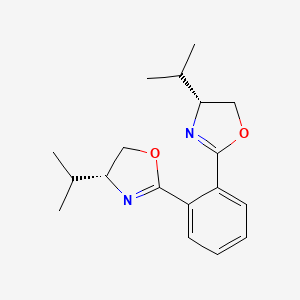
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
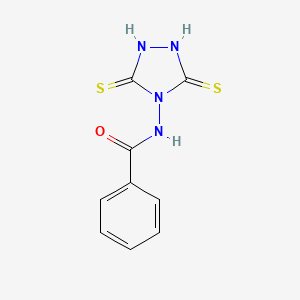
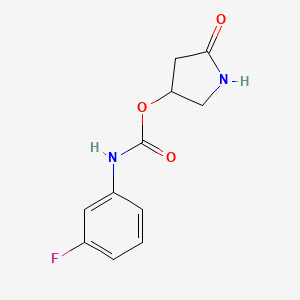
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
